molecular formula C8H14N4O2S B2734640 1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795190-41-8

1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Katalognummer B2734640
CAS-Nummer: 1795190-41-8
Molekulargewicht: 230.29
InChI-Schlüssel: XWFLWMHGSUOJMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound seems to be related to a class of compounds known as polysubstituted 6-[(1H-1,2,3-triazol-1-yl)methyl]uracils .


Synthesis Analysis

The synthesis of these compounds involves an efficient azide alkyne cycloaddition for the preparation of several triazolo acyclic nucleosides and triazolo acyclic nucleoside phosphonates .


Molecular Structure Analysis

The structure of these compounds involves a 1,2,3-triazol-1-yl group attached to a uracil base .


Chemical Reactions Analysis

The reaction involves the use of a stoichiometric amount of copper iodide. Using a catalytic amount of CuI, this reaction was slow, due to chelate-like complexation of the copper catalyst with the product .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not specified in the available information .

Wissenschaftliche Forschungsanwendungen

HSP90 Inhibition for Anticancer Therapy

Heat shock protein 90 (HSP90) is a promising anticancer drug target. Researchers have designed and synthesized a series of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors. These compounds were characterized by nuclear magnetic resonance (NMR) and mass spectrometry. Among them, compounds 6b, 6l, 6m, 6n, 6t, and 6u exhibited significant HSP90α binding affinity. Notably, compound 6u demonstrated potent anti-proliferative activity, particularly in the Capan-1 cell line. Molecular modeling studies confirmed its interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions. This work highlights the potential of 1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a scaffold for developing HSP90 inhibitors .

Microtubule Destabilization and Antitumor Effects

The compound’s derivatives have been evaluated for their effects on microtubule stability. In phenotypic sea urchin embryo assays, these compounds demonstrated anti-mitotic microtubule destabilization properties. Additionally, they were tested for cytotoxicity against various human cancer cell lines .

Cytotoxic Activity Against Specific Cancer Cell Lines

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was synthesized and screened for in vitro cytotoxic activity. These compounds were tested against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The results provide insights into their potential as antitumor agents .

Cytotoxicity in MCF-7 and HCT-116 Cells

1,2,4-triazole hybrids containing the triazole motif have been investigated for their cytotoxic activities. These compounds exhibited varying levels of cytotoxicity against MCF-7 and HCT-116 tumor cell lines. The IC50 values ranged from 15.6 to 39.8 µM for MCF-7 cells and 23.9 to 41.8 µM for HCT-116 cells .

Antiproliferative Activity Against MV4-11 Cells

Using the “click chemistry” approach, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was prepared. Among them, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity with an IC50 of 2 μM against MV4-11 cells .

Wirkmechanismus

The mechanism of action of these compounds is not specified in the available information .

Safety and Hazards

The safety and hazards associated with these compounds are not specified in the available information .

Zukünftige Richtungen

The future directions for the research and development of these compounds are not specified in the available information .

Eigenschaften

IUPAC Name

1-methylsulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-15(13,14)11-5-2-8(3-6-11)12-7-4-9-10-12/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFLWMHGSUOJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.